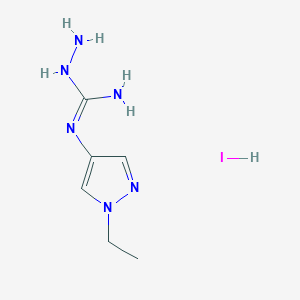

1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The traditional synthesis of guanidines, which “1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide” is a type of, mainly relies on the addition of amines to carbodiimides . Other methods include the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide is a compound that can be synthesized through various chemical reactions involving guanidines. Guanidines play a pivotal role in synthetic chemistry, serving as precursors for a wide range of compounds due to their reactivity and versatility. For instance, the reaction of hydroiodide of methyl ester of 3-thiocarbazic acid with diethylamine and morpholine hydroiodide can yield 2-amino-1-substituted-guanidines, which are further converted to 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione in reactions with isothiocyanates. Some of these compounds have been explored for their antibacterial activities, highlighting their potential application in the development of new antimicrobial agents (Dobosz, Wujec, & Waśko, 2003).

Additionally, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines from aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride has been developed, showcasing an efficient approach towards the one-step synthesis of these compounds. The synthesized compounds have shown significant anti-bacterial activity against both gram-positive and gram-negative bacteria, further emphasizing the importance of guanidine derivatives in medicinal chemistry (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Catalytic and Synthetic Applications

Guanidines, including derivatives like 1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide, are also recognized for their catalytic capabilities and synthetic applications. They are used as organosuperbases in base-catalyzed organic reactions, ligand-sets in coordination chemistry, and key entities in medicinal chemistry. The development of new methodologies for the synthesis of guanidines, focusing on metal-mediated catalytic addition of amines to carbodiimides, provides an atom-economical alternative to classical synthesis methods. This advancement emphasizes the ongoing need for safe, simple, and efficient syntheses of guanidine entities, which are crucial in various chemical and pharmaceutical applications (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla, & Otero, 2014).

Propiedades

IUPAC Name |

1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFMXFRWXCWVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N=C(N)NN.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)

![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)